Cas no 23060-72-2 (1-(2-chloroethyl)-1H-Indole)

1-(2-chloroethyl)-1H-Indole structure
1-(2-chloroethyl)-1H-Indole structure
Product name:1-(2-chloroethyl)-1H-Indole
CAS No:23060-72-2
MF:C10H10NCl
Molecular Weight:179.6461
CID:1109467
PubChem ID:10899260

1-(2-chloroethyl)-1H-Indole 化学的及び物理的性質

名前と識別子

    • 1-(2-chloroethyl)-1H-Indole
    • 1-(2-chloro-ethyl)-1H-indole
    • SCHEMBL3330892
    • LLQLTXXWIKRBNE-UHFFFAOYSA-N
    • 23060-72-2
    • 1-(2-chloroethyl)indole
    • インチ: InChI=1S/C10H10ClN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2
    • InChIKey: LLQLTXXWIKRBNE-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CN2CCCl

計算された属性

  • 精确分子量: 179.0501770g/mol
  • 同位素质量: 179.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 4.9Ų
  • XLogP3: 3.2

1-(2-chloroethyl)-1H-Indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A199009151-10g
1-(2-Chloroethyl)-1H-indole
23060-72-2 95%
10g
$1487.40 2023-09-02
Alichem
A199009151-25g
1-(2-Chloroethyl)-1H-indole
23060-72-2 95%
25g
$2363.76 2023-09-02
Alichem
A199009151-5g
1-(2-Chloroethyl)-1H-indole
23060-72-2 95%
5g
$1015.05 2023-09-02

1-(2-chloroethyl)-1H-Indoleに関する追加情報

1-(2-Chloroethyl)-1H-Indole: A Comprehensive Overview

The compound CAS No. 23060-72-2, commonly referred to as 1-(2-chloroethyl)-1H-indole, is a fascinating molecule with a rich history and diverse applications in various fields of chemistry and biology. This compound has garnered significant attention due to its unique structural properties and potential for use in drug discovery, material science, and beyond.

Recent studies have highlighted the importance of 1-(2-chloroethyl)-1H-indole in the development of novel therapeutic agents. Researchers have explored its role in modulating cellular pathways, particularly in the context of cancer treatment. The molecule's ability to interact with specific protein targets has been extensively studied, with promising results indicating its potential as an anticancer agent.

The structural uniqueness of 1-(2-chloroethyl)-1H-indole lies in its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the chloroethyl group at position 1 introduces additional functionality, enhancing the molecule's reactivity and bioavailability. This modification has been shown to significantly influence the compound's pharmacokinetic properties, making it a valuable tool in drug design.

From a synthetic perspective, the preparation of 1-(2-chloroethyl)-1H-indole involves a series of well-established organic reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These developments have further cemented the compound's position as a key intermediate in organic synthesis.

In terms of biological activity, 1-(2-chloroethyl)-1H-indole has demonstrated potent anti-inflammatory and antioxidant properties. Studies conducted in vitro have shown that the compound can effectively scavenge free radicals, suggesting its potential application in treating oxidative stress-related disorders. Additionally, its anti-inflammatory effects have been validated in animal models, providing further evidence for its therapeutic potential.

The versatility of 1-(2-chloroethyl)-1H-indole extends beyond pharmacology into materials science. Researchers have investigated its use as a precursor for constructing advanced materials, such as conductive polymers and nanomaterials. The molecule's ability to form stable conjugated systems makes it an attractive candidate for applications in electronics and energy storage technologies.

In conclusion, CAS No. 23060-72-2, or 1-(2-chloroethyl)-1H-indole, stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a pivotal molecule for future research and development.

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